molecular formula C10H17N3O2 B13542782 2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Cat. No.: B13542782
M. Wt: 211.26 g/mol
InChI Key: PBOYUGATPSFWEZ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, the preparation of similar compounds like 2-amino-2-methyl-1-propanol involves hydrogenation of 2-aminoisobutyric acid or its esters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and signaling pathways. This coordination can lead to the inhibition or activation of specific biological processes, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-3-(2-propyl-1h-imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-2-methyl-3-(2-propylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-4-8-12-5-6-13(8)7-10(2,11)9(14)15/h5-6H,3-4,7,11H2,1-2H3,(H,14,15)

InChI Key

PBOYUGATPSFWEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CC(C)(C(=O)O)N

Origin of Product

United States

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